molecular formula C15H22BrN3O2 B1373265 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine CAS No. 878809-70-2

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

Cat. No.: B1373265
CAS No.: 878809-70-2
M. Wt: 356.26 g/mol
InChI Key: HFUXZPKBGUKWQY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a brominated pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine typically involves a multi-step process. One common method starts with the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine. This intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUXZPKBGUKWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674891
Record name tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878809-70-2
Record name tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a solution of 2,5-dibromo-3-methyl-pyridine (Chontech Inc.) (12.6 g, 50.3 mmol), piperazine-1-carboxylic acid tert-butyl ester (11.7 g, 62.9 mmol) and DIEA (13.3 g, 102.0 mmol) in DMA at 130° C. for 36 h. Partition the dark brown reaction mixture between water and EtOAc. Wash the EtOAc layer with water (1×) and brine (1×), dry (Na2SO4) and concentrate under reduced pressure to give the crude product. Purify by flash chromatography, eluting with 9:1 hexanes:EtOAc, increasing to 3:1 hexanes:EtOAc to provide the title compound as a solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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